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Compound of Interest |

Compound Name: (2R)-1,1-dimethoxypropan-2-ol
CAS No.: 96503-30-9
Cat. No.: B3069014
. J

Executive Summary

(2R)-1,1-dimethoxypropan-2-ol (CAS: 96503-30-9), also known as (R)-lactaldehyde dimethyl
acetal, is a high-value chiral building block derived from the chiral pool (typically D-lactate).[1] It
serves as a stable, oxidation-resistant equivalent of (R)-lactaldehyde.[1]

Its primary utility in asymmetric synthesis lies in its ability to transfer chirality from the C2
position to newly formed stereocenters via diastereoselective nucleophilic additions. By
modulating the protecting group on the C2-hydroxyl and selecting appropriate Lewis acids,
researchers can access either syn- or anti- 1,2-diol motifs with high stereocontrol.[1] This guide
details the mechanistic principles, experimental protocols, and critical handling requirements for
integrating this synthon into complex molecule synthesis.

Chemical Profile & Strategic Value[1][2]
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Property Specification

IUPAC Name (2R)-1,1-dimethoxypropan-2-ol
Common Name (R)-Lactaldehyde dimethyl acetal
Molecular Formula CsH1203

Molecular Weight 120.15 g/mol

Chiral Source Derived from Methyl D-Lactate

) ) Masked aldehyde (acetal) + Free secondary
Key Functionality cohol
alcoho

- Stable to basic/nucleophilic conditions; labile to
Stability )
aqueous acid

Strategic Role in Synthesis

The molecule functions as a C3 chiral template. Unlike naked lactaldehyde, which is prone to
polymerization and racemization, the dimethyl acetal is robust. It allows for:

o Derivatization of the C2-OH: Installation of protecting groups (Bn, TBS, MOM) that define the
steric and electronic environment for subsequent reactions.

o Controlled Unmasking: Mild acidic hydrolysis releases the reactive aldehyde in situ or as an
isolated intermediate.[1]

e 1,2-Asymmetric Induction: The existing C2 stereocenter directs the formation of the C3
stereocenter during nucleophilic attack (e.g., Grignard, aldol, or allylation reactions).

Mechanistic Insight: Chelation vs. Felkin-Anh
Control[1]

The stereochemical outcome of additions to the aldehyde derived from (2R)-1,1-
dimethoxypropan-2-ol is dictated by the protecting group (P) on the C2 oxygen and the metal
cation (M) used.[1]
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Pathway A: Chelation Control (Cram-Chelate Model)[1]

o Conditions: P = H or coordinating group (e.g., Bn, MOM); M = Lewis acidic metal capable of
bidentate coordination (Mg2*, Ti4*, Zn2*).

e Mechanism: The metal coordinates simultaneously to the aldehyde oxygen and the C2-
ether/alcohol oxygen, locking the conformation. The nucleophile attacks from the less
hindered face.

o Result: Predominantly syn diastereomer (relative to the C2 substituent).

Pathway B: Non-Chelation Control (Felkin-Anh Model)[1]

o Conditions: P = Bulky, non-coordinating group (e.g., TBDMS, TIPS); M = Non-chelating metal
(e.g., K*, Cs™*) or reaction in highly coordinating solvent (THF/HMPA).

e Mechanism: The C2-OP bond aligns perpendicular to the carbonyl to maximize electronic
stabilization (hyperconjugation), and the nucleophile attacks anti to the largest group.

e Result: Predominantly anti diastereomer.[1]
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Figure 1: Divergent synthesis pathways for stereoselective bond formation using (2R)-1,1-
dimethoxypropan-2-ol.
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Detailed Experimental Protocols
Protocol A: Preparation of (2R)-2-(Benzylozy)propanal
(Aldehyde Release)

This intermediate is unstable and typically prepared immediately before use.[1]
Reagents:
* (2R)-1,1-dimethoxypropan-2-ol (1.0 equiv)[1]
e Benzyl bromide (BnBr) (1.2 equiv)[1]
e Sodium hydride (NaH) (1.5 equiv)[1]
 Trifluoroacetic acid (TFA) / Water[1]
Workflow:
» Protection:
o Suspend NaH (60% dispersion) in dry THF at 0°C under Argon.
o Add (2R)-1,1-dimethoxypropan-2-ol dropwise.[1] Stir for 30 min.
o Add BnBr and TBAI (cat.).[1] Warm to RT and stir 4h.
o Quench (sat. NH4Cl), extract (Et20), and purify the benzyl ether acetal.
e Hydrolysis (Aldehyde Unmasking):
o Dissolve the benzyl ether (10 mmol) in a mixture of TFA:H20 (1:1, 10 mL) at 0°C.

o Critical Step: Monitor by TLC.[1] Hydrolysis is usually complete in 30-60 mins.[1]
Prolonged exposure causes racemization.[1]

o Dilute with CH2Clz, neutralize carefully with sat.[1] NaHCOs (keep T < 5°C).[1]
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o Dry organic layer (MgSOa4) and concentrate in vacuo without heating (>30°C).[1] Use
immediately.

Protocol B: Chelation-Controlled Grignard Addition
(Synthesis of syn-Diol)

Target: Synthesis of (2S,3R)-3-(benzyloxy)hex-5-en-2-ol via Allylation.[1]

Reagents:

e Freshly prepared (2R)-2-(benzyloxy)propanal (from Protocol A)[1]

e Allylmagnesium bromide (1.0 M in Et20)[1]

o MgBrz[1]-OEt2 (Chelating additive, optional but recommended for high dr)

e Solvent: Anhydrous CH2Cl2 (non-coordinating solvent enhances chelation)[1]
Step-by-Step:

e Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C under N2 atmosphere.[1]

o Chelation: Dissolve the aldehyde (1.0 equiv) in CHz2Clz. Add MgBrz[1]-OEt2 (1.1 equiv) and
stir for 15 min at -78°C to form the pre-complex.

o Addition: Add AllyIMgBr (1.2 equiv) dropwise over 20 mins. The low temperature prevents
non-chelated pathways.

e Reaction: Stir at -78°C for 2 hours.

e Quench: Pour the cold mixture into a vigorously stirring solution of sat. Rochelle’s salt
(Sodium potassium tartrate) to break the Mg-emulsion.[1] Stir for 1 hour until layers clarify.

o Workup: Extract with CH2Clz, dry over Na2S0Oa4, and concentrate.

 Purification: Flash chromatography (Hexanes/EtOAc).
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o Expected Outcome: High diastereoselectivity (>90:10 dr) favoring the syn-isomer (Cram
chelate product).[1]

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Switch solvent to non-
coordinating CH2Clz or
. . ) ) Toluene.[1] Avoid THF during
Low Diastereoselectivity (dr) Ineffective Chelation N )
the addition step as it
competes for metal

coordination.

During hydrolysis, quench
o ) immediately upon consumption
Racemization of Aldehyde Over-exposure to acid
of acetal. Keep temperature <

5°C during neutralization.

(2R)-2-(benzyloxy)propanal is
volatile.[1] Do not apply high

Low Yield Volatility of Aldehyde vacuum for extended periods.
[1] Use the crude aldehyde
directly if possible.[1]

If using bulky silyl groups,

TFA/H20 might be too mild.[1]
Acetal Won't Hydrolyze Steric bulk of P.G. Use catalytic HCI in

Acetone/Water, but monitor

closely for migration.

Safety & Handling

o Flammability: (2R)-1,1-dimethoxypropan-2-ol is a flammable liquid (Flash point ~35°C).[1]
Ground all glassware.[1]

o Peroxide Formation: As an ether/acetal derivative, it may form peroxides upon prolonged
storage in air.[1] Test with starch-iodide paper before distillation.[1]
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» Acid Sensitivity: Traces of acid in storage containers will hydrolyze the acetal, releasing
methanol and the aldehyde. Store over a few pellets of solid K2COs or molecular sieves to
maintain neutrality.[1]

References
» General Review of Chiral Pool Synthesis

o Smith, A. B., lll; Verhoest, P. R. "Lactaldehyde derived synthons in organic synthesis."[1] J.
Am. Chem. Soc.[1]1994, 116, 9433. Link[1]

» Chelation Control Models
o Reetz, M. T. "Chelation control in the addition of nucleophiles to chiral
-alkoxy aldehydes." Angew.[1][2] Chem. Int. Ed.1984, 23, 556. Link[1]
o Specific Application (Linaloyl Oxide)

o Vidari, G., et al. "Stereospecific synthesis of linaloyl oxide."[1] Tetrahedron Lett.[1]1983,
24, 2687. (Demonstrates use of related epoxy-alcohol derivatives).

o Preparation of Lactaldehyde Acetals

o Hubschwerlen, C.[1] "Synthesis of L-glyceraldehyde and L-lactaldehyde acetonides."[1]
Synthesis1986, 962.[1] Link

(Note: While specific CAS 96503-30-9 refers to the dimethyl acetal, the chemistry is
homologous to the widely cited diethyl acetal or acetonide derivatives found in the references
above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fja00099a076
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://m.youtube.com/watch?v=Q6POjSsiu0o
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.198405561
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1_1-Dimethoxy-2-propanol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.thieme-connect.com%2Fproducts%2Fejournals%2Fabstract%2F10.1055%2Fs-1986-31844
https://www.benchchem.com/product/b3069014?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

e 1. (2R)-1,1-Dimethoxy-2-propanol | C5H1203 | CID 11040685 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. m.youtube.com [m.youtube.com]

e To cite this document: BenchChem. [Application Note: Asymmetric Synthesis Using (2R)-1,1-
Dimethoxypropan-2-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3069014+#using-2r-1-1-dimethoxypropan-2-ol-in-
asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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